Cas no 854001-07-3 (Dasatinib hydrochloride)

Dasatinib hydrochloride structure
Dasatinib hydrochloride structure
Product Name:Dasatinib hydrochloride
CAS-Nr.:854001-07-3
MF:C22H27Cl2N7O2S
MW:524.466480493546
CID:2200551
PubChem ID:11466607
Update Time:2025-05-24

Dasatinib hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Dasatinib (hydrochloride)
    • BMS 354825 hydrochloride
    • BMS-354825 hydrochloride
    • Dasatinib hydrochloride
    • 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-, monohydrochloride (9CI)
    • S5254
    • CS-1585
    • 854001-07-3
    • N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide hydrochloride
    • CCG-269880
    • D71049
    • SCHEMBL1705152
    • Dasatinib HCl
    • N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride
    • HY-10181A
    • BS-17648
    • AKOS030526931
    • DA-52319
    • Inchi: 1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H
    • InChI-Schlüssel: MSCGWICDJYLQOJ-UHFFFAOYSA-N
    • Lächelt: Cl.O=C(C1=CN=C(NC2C=C(N3CCN(CCO)CC3)N=C(C)N=2)S1)NC1C(C)=CC=CC=1Cl

Berechnete Eigenschaften

  • Genaue Masse: 523.1323997g/mol
  • Monoisotopenmasse: 523.1323997g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 642
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 135Ų

Dasatinib hydrochloride Sicherheitsinformationen

  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dasatinib hydrochloride Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-50mg
Dasatinib hydrochloride
854001-07-3 98%
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¥339.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-100mg
Dasatinib hydrochloride
854001-07-3 98%
100mg
¥576.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-250mg
Dasatinib hydrochloride
854001-07-3 98%
250mg
¥978.0 2024-07-18
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CS-1585-100mg
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854001-07-3 98.86%
100mg
$66.0 2022-04-26
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CS-1585-200mg
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854001-07-3 98.86%
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854001-07-3 98.86%
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$118.0 2022-04-26
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854001-07-3 98.86%
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$132.0 2022-04-26
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Dasatinib (hydrochloride)
854001-07-3 98.86%
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$156.0 2022-04-26
ChemScence
CS-1585-5g
Dasatinib (hydrochloride)
854001-07-3 98.86%
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$204.0 2022-04-26
ChemScence
CS-1585-10g
Dasatinib (hydrochloride)
854001-07-3 98.86%
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Dasatinib hydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Tetrabutylammonium iodide ;  16 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 4 h, reflux; reflux → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Referenz
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  20 min, < -75 °C; 15 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Reagents: Tetrabutylammonium iodide ;  16 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 4 h, reflux; reflux → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Referenz
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Referenz
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Referenz
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Referenz
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Referenz
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Referenz
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Referenz
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  16 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 0 °C; 4 h, reflux; reflux → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Referenz
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -75 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Catalysts: Tetrabutylammonium iodide ;  16 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 0 °C; 4 h, reflux; reflux → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Referenz
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Dasatinib hydrochloride Raw materials

Dasatinib hydrochloride Preparation Products

Dasatinib hydrochloride Lieferanten

Amadis Chemical Company Limited
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(CAS:854001-07-3)Dasatinib hydrochloride
Bestellnummer:A1039391
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:06
Preis ($):303.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:854001-07-3)Dasatinib hydrochloride
A1039391
Reinheit:99%
Menge:1g
Preis ($):303.0
Email